molecular formula C22H30O4 B14400369 2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene CAS No. 89487-32-1

2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene

Cat. No.: B14400369
CAS No.: 89487-32-1
M. Wt: 358.5 g/mol
InChI Key: GBVRCCXVXKXPCG-UHFFFAOYSA-N
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Description

2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydropentalene core with ethoxyethoxy and propynyl groups, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropentalene core, followed by the introduction of ethoxyethoxy and propynyl groups through various substitution reactions. Common reagents used in these reactions include alkynes, ethers, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the alkyne groups to alkenes or alkanes.

    Substitution: The ethoxyethoxy and propynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction could produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Its derivatives may have biological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism by which 2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(octyloxy)terephthalaldehyde: A compound with similar structural features but different functional groups.

    1,3-bis-(2-Propynyloxy)propan-2-ol: Another compound with propynyl groups but a different core structure.

    1,2-Bis(1-ethoxyethoxy)propane: Shares the ethoxyethoxy groups but lacks the tetrahydropentalene core.

Uniqueness

2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene stands out due to its combination of a tetrahydropentalene core with ethoxyethoxy and propynyl groups

Properties

CAS No.

89487-32-1

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

2,5-bis[3-(1-ethoxyethoxy)prop-1-ynyl]-1,3a,4,6a-tetrahydropentalene

InChI

InChI=1S/C22H30O4/c1-5-23-17(3)25-11-7-9-19-13-21-15-20(16-22(21)14-19)10-8-12-26-18(4)24-6-2/h13,16-18,21-22H,5-6,11-12,14-15H2,1-4H3

InChI Key

GBVRCCXVXKXPCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCC#CC1=CC2CC(=CC2C1)C#CCOC(C)OCC

Origin of Product

United States

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